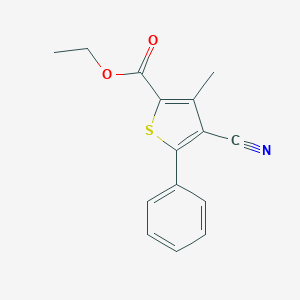
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide, also known as CMA, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CMA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Wirkmechanismus
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of various signaling pathways involved in cell survival and proliferation. This results in the induction of apoptosis and inhibition of cell growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide in lab experiments is its potency and specificity towards CK2, which allows for the selective inhibition of this protein kinase. However, this compound has poor solubility in water, which may limit its use in certain experimental conditions. In addition, the mechanism of action of this compound is not fully understood, which may limit its clinical translation.
Zukünftige Richtungen
Future research on 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide should focus on elucidating its mechanism of action and identifying its downstream targets in cancer cells. In addition, the development of more potent and soluble analogs of this compound may enhance its therapeutic potential. Furthermore, the use of this compound in combination therapy with other anti-cancer agents should be explored in preclinical and clinical studies. Finally, the potential use of this compound in other diseases such as inflammation and neurodegenerative disorders should be investigated.
Synthesemethoden
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-1H-indole-3-carboxaldehyde with malononitrile, followed by a Knoevenagel condensation with acrylamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. CK2 is overexpressed in various types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
Molekularformel |
C13H11N3O2 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H11N3O2/c1-18-13-10(6-8(7-14)12(15)17)9-4-2-3-5-11(9)16-13/h2-6,16H,1H3,(H2,15,17)/b8-6+ |
InChI-Schlüssel |
OWCGIPZQKGCPIG-SOFGYWHQSA-N |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)N |
SMILES |
COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)
![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)


